N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 493002-71-4
VCID: VC11815642
InChI: InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.72 g/mol

N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide

CAS No.: 493002-71-4

Cat. No.: VC11815642

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide - 493002-71-4

Specification

CAS No. 493002-71-4
Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
IUPAC Name N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide
Standard InChI InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21)
Standard InChI Key ICJOYNVGGQILDQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a chromene backbone (benzopyran) with an imino group (=NH) at position 2, a carboxamide group at position 3, and substituents at positions 2 (chlorophenyl) and 7 (hydroxyl). Its molecular formula is C₁₆H₁₁ClN₂O₃, with a molecular weight of 314.73 g/mol. Key structural elements include:

  • Chromene core: A fused benzene and pyran ring system.

  • Imino group: Enhances electron delocalization, influencing reactivity .

  • 7-Hydroxyl group: Contributes to hydrogen bonding and antioxidant potential .

  • 2-Chlorophenyl substituent: Introduces steric and electronic effects, modulating bioactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₂O₃
Molecular Weight314.73 g/mol
LogP (Lipophilicity)~3.2 (estimated)
Topological Polar SA86.7 Ų

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Knoevenagel condensation, a method widely used for chromene derivatives . A typical protocol involves:

  • Reactants: Salicylaldehyde derivative (e.g., 2-hydroxy-5-nitrobenzaldehyde) and 2-cyano-N-(2-chlorophenyl)acetamide.

  • Catalyst: Base catalysts (e.g., piperidine, sodium acetate) in ethanol .

  • Mechanism:

    • Step 1: Aldol condensation forms the chromene backbone.

    • Step 2: Intramolecular cyclization between the nitrile and hydroxyl groups completes the imino-chromene structure .

Table 2: Optimization Parameters

ParameterOptimal ConditionYield (%)
CatalystPiperidine (10 mol%)78–85
SolventEthanol82
Temperature80°C80
Reaction Time4–6 hours

Purification and Characterization

  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

  • Characterization:

    • IR: Peaks at 3440 cm⁻¹ (O–H), 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O) .

    • ¹H NMR: δ 10.2 ppm (s, 1H, OH), δ 8.3 ppm (s, 1H, NH), δ 7.4–7.6 ppm (m, 4H, Ar–H) .

Pharmacological Activities

Table 3: Cytotoxicity Data (Analog VIa )

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)8.5
PC-3 (Prostate)35.0
A-549 (Lung)0.9
Caco-2 (Colon)9.9

Antimicrobial and Antioxidant Effects

  • Antimicrobial: Chromene derivatives inhibit E. coli and S. aureus (MIC = 8–32 μg/mL) .

  • Antioxidant: Scavenges DPPH radicals (EC₅₀ = 12–18 μM) via the 7-hydroxyl group .

Mechanism of Action

Microtubule Disruption

Chromenes bind to β-tubulin, preventing polymerization and arresting cells in G2/M phase . This mechanism is critical in TNBC, which lacks targeted therapies.

Kinase Inhibition

Analog studies show inhibition of Src kinases (IC₅₀ = 50–100 nM), disrupting signaling pathways in colorectal cancer .

Applications and Future Directions

Therapeutic Prospects

  • TNBC Treatment: Overcomes chemoresistance via dual microtubule/kinase inhibition .

  • Antimicrobial Coatings: Potential use in medical devices .

Research Gaps

  • Pharmacokinetics: Limited data on absorption/distribution.

  • Toxicity: In vivo studies required to validate safety.

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